

Synthesis of 2-Methyl-3-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-3-nitrophenol

Cat. No.: B1294317

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **2-methyl-3-nitrophenol**. It addresses the challenges associated with the direct nitration of o-cresol and details a viable, experimentally validated alternative synthetic route commencing from p-toluidine. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction and Challenges in Direct Synthesis from o-Cresol

2-Methyl-3-nitrophenol is a valuable chemical intermediate in the synthesis of various organic compounds. The direct synthesis of **2-methyl-3-nitrophenol** from o-cresol via electrophilic aromatic substitution presents significant regioselectivity challenges. The hydroxyl (-OH) and methyl (-CH₃) groups of o-cresol are both ortho-, para-directing activators. Consequently, the nitration of o-cresol predominantly yields 4-nitro-o-cresol and 2-methyl-6-nitrophenol.^{[1][2]} The formation of the 3-nitro isomer is sterically and electronically disfavored, making direct nitration an impractical route for its synthesis in appreciable yields.

Alternative Synthetic Pathway: Synthesis from p-Toluidine

A more effective and higher-yielding method for the synthesis of **2-methyl-3-nitrophenol** involves a multi-step process starting from p-toluidine. This pathway utilizes a diazotization reaction followed by hydrolysis of the diazonium salt. This method provides a reliable means of obtaining the desired **2-methyl-3-nitrophenol** isomer.

Data Presentation: Properties of Key Compounds

The physical and chemical properties of the key reactants and the final product are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties of o-Cresol

Property	Value
CAS Number	95-48-7[3][4]
Molecular Formula	C ₇ H ₈ O[3][4]
Molar Mass	108.14 g/mol [3][4]
Appearance	Colorless crystalline solid[3]
Melting Point	30.99 °C[3]
Boiling Point	191.00 °C[3][4]
Density	1.048 g/cm ³ at 20 °C[5]
Solubility in Water	Moderately soluble (3.2 g/100 mL at room temperature)[5]
Other Solubilities	Highly soluble in ethanol, ether, and benzene[5]

Table 2: Physical and Chemical Properties of p-Toluidine

Property	Value
CAS Number	106-49-0
Molecular Formula	C ₇ H ₉ N
Molar Mass	107.15 g/mol
Appearance	White solid
Melting Point	43-45 °C
Boiling Point	200 °C
Density	1.046 g/cm ³
Solubility in Water	Slightly soluble
Other Solubilities	Soluble in ethanol, ether, and acetone

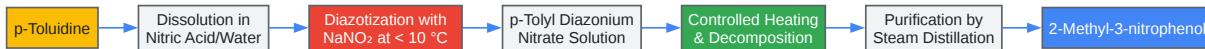
Table 3: Physical and Chemical Properties of **2-Methyl-3-nitrophenol**

Property	Value
CAS Number	5460-31-1[6][7][8]
Molecular Formula	C ₇ H ₇ NO ₃ [6][7][8]
Molar Mass	153.14 g/mol [6][7][8]
Appearance	Yellow to brown crystalline powder[6][7]
Melting Point	146-148 °C[6][7][8]
Boiling Point	Not available (decomposes)
Solubility	Soluble in 95% ethanol (50 mg/mL)[8]

Experimental Protocol: Synthesis of 2-Methyl-3-nitrophenol from p-Toluidine

This protocol is adapted from established literature procedures.[9]

Materials and Reagents:


- p-Toluidine (75 g)
- Nitric acid (d=1.33 g/mL, 93 g)
- Sodium nitrite (49 g)
- Water
- Ice

Procedure:

- Dissolution of p-Toluidine: In a suitable reaction vessel, dissolve 75 g of p-toluidine in a mixture of 380 mL of water and 93 g of nitric acid (d=1.33 g/mL) with gentle warming.
- Cooling: Cool the solution to below 0 °C in an ice-salt bath. Crystallization may occur but does not impede the subsequent reaction.[9]
- Diazotization: Prepare a solution of 49 g of sodium nitrite in 100 mL of water. Slowly add this solution to the cold p-toluidine solution while maintaining the temperature below 10 °C.[9]
- Standing: Allow the reaction mixture to stand at a low temperature for two hours.
- Decomposition of the Diazonium Salt: Transfer approximately 100 mL of the diazo-solution to a 1-liter flask fitted with an efficient reflux condenser. Heat the solution slowly to boiling. A vigorous reaction will commence.[9]
- Controlled Addition: Once the initial vigorous reaction subsides, slowly add the remainder of the diazo-solution from a dropping funnel while maintaining the boiling.
- Completion and Isolation: After the addition is complete, continue boiling for a few more minutes. The **2-methyl-3-nitrophenol** is then isolated by steam distillation.[9]
- Purification: The product typically collects in the receiver as an oil which solidifies upon cooling to a yellow crystalline mass.[9] The crude product can be further purified by recrystallization if necessary. The expected yield is 60-70%. [9]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **2-methyl-3-nitrophenol** from p-toluidine.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-methyl-3-nitrophenol** from p-toluidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mono nitration of 1) o-cresol 2) p-chloro andine b) Give Huckel's rule of.. [askfilo.com]
- 2. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chemcess.com [chemcess.com]
- 4. o-Cresol - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-Methyl-3-nitrophenol | 5460-31-1 [chemicalbook.com]
- 7. 2-Methyl-3-nitrophenol CAS#: 5460-31-1 [m.chemicalbook.com]
- 8. 2-Methyl-3-nitrophenol 98 5460-31-1 [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Synthesis of 2-Methyl-3-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1294317#synthesis-of-2-methyl-3-nitrophenol-from-o-cresol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com